molecular formula C21H17FN4O2S B2978672 Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209949-89-2

Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2978672
CAS RN: 1209949-89-2
M. Wt: 408.45
InChI Key: HJJBZFGQUIFMRY-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, diuretic, anticonvulsant, neuroprotective, and cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The chemical structures of the synthesized compounds were deduced by IR and NMR spectral tools .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The colorimetric assays established weak COX-1 inhibitory activity of similar compounds compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Molecular Structure and Analysis

The research surrounding compounds related to Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has primarily focused on their synthesis, structural characterization, and potential biological activities. One study describes the synthesis and structural exploration of a novel bioactive heterocycle, highlighting the significance of structural characterization using various spectroscopic techniques and X-ray diffraction studies. This meticulous approach towards understanding the molecular structure and interactions, such as intra-molecular hydrogen bonds, provides a foundational basis for assessing the compound's stability and potential applications in scientific research (Prasad et al., 2018).

Antimicrobial and Antitubercular Activity

Another crucial area of research involves evaluating the antimicrobial and antitubercular potential of benzo[d]thiazole derivatives. A study identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, demonstrating significant activity against the Mycobacterium tuberculosis H37Rv strain. This research not only expands on the therapeutic applications of such compounds but also emphasizes the importance of structural diversity in enhancing biological activity, supported by 3D-QSAR studies for a deeper understanding of structure-activity relationships (Pancholia et al., 2016).

Anticancer Activity

The potential anticancer activities of 1,2,4-oxadiazole derivatives, closely related to the chemical structure of the compound , have been explored with promising results. These studies highlight the synthesis of new molecules designed based on 3D QSAR outcomes, which upon testing, showed significant anticancer activity against various cancer cell lines. This underscores the importance of these compounds in the development of new anticancer drugs, offering a pathway to novel therapeutic agents with potent efficacy against specific cancer types (Vaidya et al., 2020).

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-16-4-1-13(2-5-16)19-24-25-20(28-19)14-7-9-26(10-8-14)21(27)15-3-6-17-18(11-15)29-12-23-17/h1-6,11-12,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJBZFGQUIFMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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